molecular formula C18H17N3O7S B4884184 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid

3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid

Cat. No. B4884184
M. Wt: 419.4 g/mol
InChI Key: JMLLQFGWQQEBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid, also known as ENBDMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENBDMT is a member of the benzamide family of compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid has also been shown to modulate the immune response and to have antioxidant properties.
Biochemical and Physiological Effects
3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of certain enzymes involved in inflammation. 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. In addition, 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid has been found to have a protective effect on the liver and to improve cognitive function.

Advantages and Limitations for Lab Experiments

3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid is also readily available in large quantities, making it suitable for use in high-throughput screening assays. However, 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further research is also needed to fully understand the mechanism of action of 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid and to identify potential drug targets. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid.

Scientific Research Applications

3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid has also been shown to have a protective effect on the liver and to improve cognitive function.

properties

IUPAC Name

3-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c1-3-28-15-7-4-10(9-13(15)21(25)26)16(22)20-18(29)19-12-8-11(17(23)24)5-6-14(12)27-2/h4-9H,3H2,1-2H3,(H,23,24)(H2,19,20,22,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLLQFGWQQEBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-4-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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